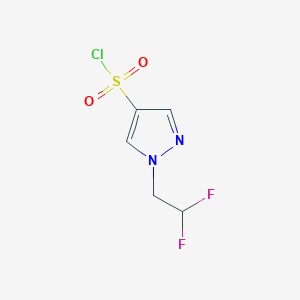

1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2N2O2S/c6-13(11,12)4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQMKTOAMCCPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoroethyl group onto the pyrazole ring, followed by sulfonylation. One common method involves the reaction of 1H-pyrazole with 2,2-difluoroethyl chloride in the presence of a base to form the difluoroethylated pyrazole. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride":

Scientific Research Applications

The compound this compound and its derivatives have applications in various scientific fields:

- Chemistry It can be used as an intermediate in synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. It functions as a building block in creating more complex molecules, especially fluorinated compounds.

- Biology The compound can modify biomolecules like proteins and peptides through sulfonylation reactions. This is useful to study biological processes and create bioconjugates. It is also investigated as a biochemical probe because of its ability to interact with various biological targets.

- Medicine The compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that pyrazole derivatives exhibit anti-inflammatory activity. For example, similar compounds have shown promising COX-1 and COX-2 inhibitory activities.

- Industry It is used to produce specialty chemicals and materials with specific functional properties.

Chemical Properties and Reactions

This compound has a pyrazole ring substituted with a difluoroethyl group and a sulfonyl chloride group. The inclusion of a difluoroethyl group can enhance lipophilicity and membrane permeability, while the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modifying their function. The pyrazole ring can interact with various enzymes and receptors, which modulates their activity.

The compound can undergo various chemical reactions:

- Substitution Reactions The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

- Oxidation and Reduction Reactions The pyrazole ring and the difluoroethyl group can participate in oxidation and reduction reactions under the appropriate conditions.

- Coupling Reactions It can be used in cross-coupling reactions, like Suzuki or Heck reactions, to form more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is largely dependent on its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, through covalent modification or inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Key structural analogs differ in substituents on the pyrazole ring and the sulfonyl chloride group. These modifications influence reactivity, solubility, and biological activity:

Physicochemical Properties

- Lipophilicity : The 2,2-difluoroethyl group provides moderate logP values (~1.5–2.0), balancing solubility and membrane permeability. In contrast, trifluoroethyl derivatives () exhibit higher logP (>3.0), favoring blood-brain barrier penetration .

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. The target compound’s boiling point is uncharacterized, but analogs like 1-(difluoromethyl)-3-methyl derivatives decompose above 200°C .

Commercial Availability and Handling

- Safety data is scarce, but fluorinated sulfonyl chlorides typically require handling under inert atmospheres due to moisture sensitivity .

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoroethyl group enhances lipophilicity, while the sulfonyl chloride moiety allows for significant reactivity with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure features a pyrazole ring substituted with a difluoroethyl group and a sulfonyl chloride. This configuration contributes to its reactivity and interaction with various biological macromolecules.

- Nucleophilic Substitution : The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide derivatives.

- Interaction with Biological Targets : The difluoroethyl group improves membrane permeability, while the sulfonyl chloride can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from pyrazole sulfonamides have been tested against various cancer cell lines, demonstrating promising anticancer properties .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, suggesting potential applications in treating inflammatory diseases .

- Antibacterial Properties : Research has indicated that certain pyrazole derivatives possess antimicrobial activity against various bacterial strains, making them candidates for further development as antibacterial agents .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | , |

| Anti-inflammatory | Modulates inflammatory pathways | , |

| Antibacterial | Active against multiple bacterial strains | , |

Case Study: Anticancer Evaluation

A study evaluated various pyrazole derivatives for their anticancer activity using the CellTiter-Glo assay. Among these, this compound exhibited significant inhibitory effects on U937 cells with an IC50 value indicating potent activity. The structure-activity relationship (SAR) analysis highlighted the importance of the difluoroethyl substitution in enhancing efficacy against cancer cells .

Case Study: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, researchers found that the compound could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism where the compound may interfere with signaling pathways involved in inflammation, positioning it as a candidate for further therapeutic exploration in inflammatory diseases .

Q & A

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride moiety acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Kinetic studies show:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) accelerate reactions by stabilizing transition states .

- Catalysis : Bases like triethylamine or DMAP improve yields by scavenging HCl, shifting equilibrium toward product formation .

- Competitive Hydrolysis : Control water content (<0.1%) to minimize side reactions. For example, hydrolysis to sulfonic acid occurs rapidly in aqueous media (t½ < 1 hr at 25°C) .

Q. What strategies mitigate discrepancies in reported synthesis yields for this compound?

- Methodological Answer : Yield variations often arise from:

Impurity in Starting Materials : Purify intermediates via column chromatography or recrystallization before sulfonation .

Reaction Stoichiometry : Use a 10–20% excess of chlorosulfonic acid to ensure complete sulfonation, as residual pyrazole derivatives can complicate purification .

Temperature Control : Maintain sulfonation below 5°C to suppress side reactions (e.g., ring chlorination) .

Reproducibility is enhanced by rigorous moisture exclusion (e.g., molecular sieves) and real-time monitoring via TLC or in-situ IR .

Q. How can computational methods predict the compound’s interactions in biological systems?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., enzymes with nucleophilic active sites). The sulfonyl chloride’s electrophilicity may mimic transition states in inhibition .

- QSAR Modeling : Correlate substituent effects (e.g., difluoroethyl vs. trifluoroethyl) with bioactivity using descriptors like Hammett constants or logP .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, metabolic stability), though experimental validation is critical due to the compound’s reactivity .

Contradiction Analysis

Q. How to resolve conflicting data on the compound’s stability in polar solvents?

- Methodological Answer :

- Hypothesis Testing : Compare degradation rates in DMSO, DMF, and acetonitrile via accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring .

- Mechanistic Insight : FTIR or ¹⁹F NMR can detect hydrolysis products (e.g., sulfonic acid or HF release) to identify solvent-specific degradation pathways .

- Recommendation : Prefer anhydrous DMF for reactions requiring prolonged heating (>2 hr), as it minimizes hydrolysis compared to DMSO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.